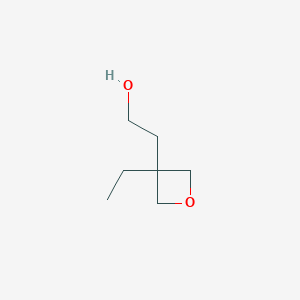
3-Ethyl-3-oxetaneethanol
Vue d'ensemble
Description
3-Ethyl-3-oxetaneethanol is an organic compound with the molecular formula C7H14O2. It is a clear, colorless liquid that is miscible in water. This compound is known for its unique structure, which includes an oxetane ring and an ethyl group. It is used in various scientific and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-3-oxetaneethanol can be synthesized through several methods. One common method involves the ester exchange reaction between dimethyl carbonate and trimethylolpropane. The reaction is typically carried out under reflux conditions with potassium hydroxide as a catalyst. The mixture is heated at 110°C for one hour, followed by distillation to remove excess solvent. The final product is obtained by vacuum distillation, yielding a high purity compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ester exchange reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous distillation and purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-oxetaneethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to a more stable alcohol or ether.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or ethers.
Applications De Recherche Scientifique
3-Ethyl-3-oxetaneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: This compound is employed in the production of coatings, adhesives, and resins due to its reactive oxetane ring
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-oxetaneethanol involves its reactivity with various molecular targets. The oxetane ring can undergo ring-opening polymerization, leading to the formation of hyperbranched polyethers. These polyethers exhibit unique properties such as high adhesion to polar substrates and good dispersion performance for coating pigment particles . The compound’s hydroxyl group also allows for further functionalization, enhancing its versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of an ethyl group.
3-Butyl-3-oxetanemethanol: Contains a butyl group, leading to different physical and chemical properties.
3-Phenyl-3-oxetanemethanol: The presence of a phenyl group significantly alters its reactivity and applications.
Uniqueness
3-Ethyl-3-oxetaneethanol is unique due to its balance of reactivity and stability. The ethyl group provides a moderate level of steric hindrance, making it less reactive than its methyl counterpart but more reactive than bulkier analogs like the butyl or phenyl derivatives. This balance makes it particularly useful in applications requiring precise control over reactivity and product formation .
Propriétés
IUPAC Name |
2-(3-ethyloxetan-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-7(3-4-8)5-9-6-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIGSEBFOJIXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



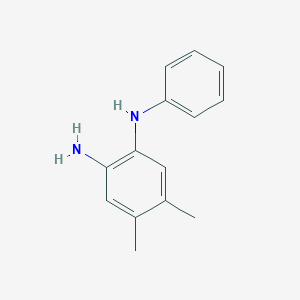

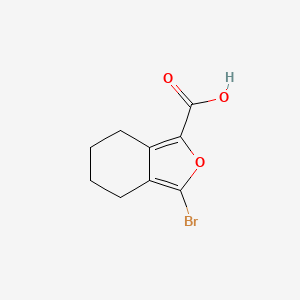
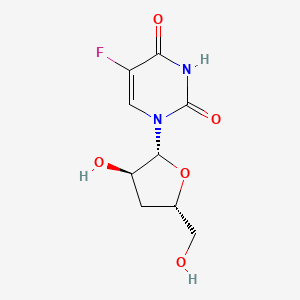
![2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B3248629.png)
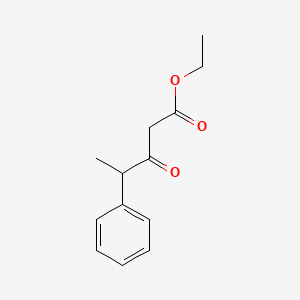
![3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B3248639.png)
![4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]](/img/structure/B3248655.png)
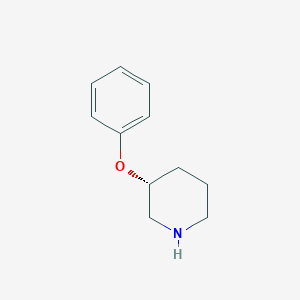
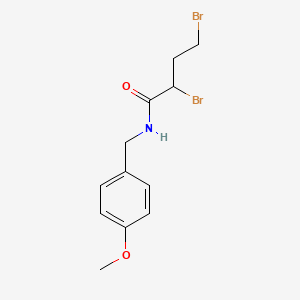

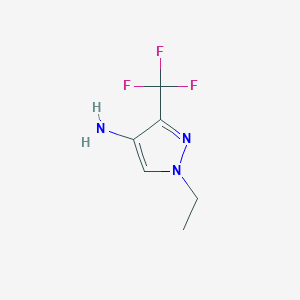
![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B3248678.png)
